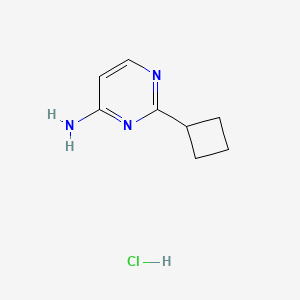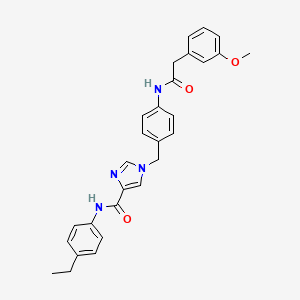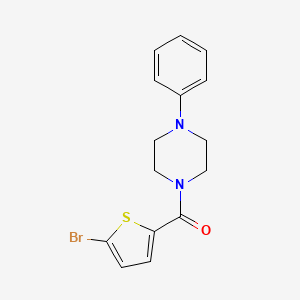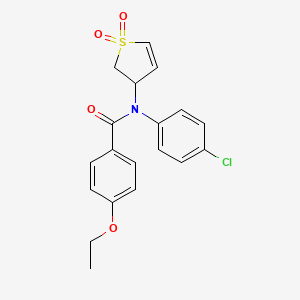
4-cyano-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-cyano-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide” is a complex organic compound. It contains a cyano group (-CN), a benzamide moiety, and a tetrahydropyran ring. The compound is likely to be a derivative of polysubstituted 2-amino-4H-pyran-3-carbonitrile . These compounds are important heterocyclic compounds with a wide range of interesting biological activities .
Synthesis Analysis
The synthesis of such compounds often involves multicomponent reactions (MCR) of aldehydes or isatin with malononitrile and β-ketoesters . In a typical procedure, the reactants are mixed and stirred at low temperatures, and the progress of the reaction is monitored using techniques like TLC .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The tetrahydropyran ring provides a cyclic structure, while the benzamide and cyano groups contribute to the polarity of the molecule .Chemical Reactions Analysis
The compound, due to its functional groups, can undergo a variety of chemical reactions. For instance, the cyano group can participate in nucleophilic substitution reactions, and the benzamide moiety can undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, tetrahydro-4H-pyran-4-one, a related compound, is a liquid with a refractive index of 1.452, a boiling point of 166-166.5 °C, and a density of 1.084 g/mL at 25 °C .Scientific Research Applications
Chemical Synthesis and Catalysis
4-cyano-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide and related compounds have been investigated for their roles in chemical synthesis, particularly in catalysis. For instance, an efficient method for synthesizing a CCR5 antagonist involved the use of a compound structurally similar to 4-cyano-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide, highlighting the compound's potential in medicinal chemistry and drug development (Ikemoto et al., 2005).
Biological Activity and Pharmacology
Research has also explored the biological activity of compounds related to 4-cyano-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide, particularly in the context of pharmacological applications. For example, a study on the selective positive allosteric modulation of the metabotropic glutamate receptor subtype 5 (mGluR5) by a similar compound suggested potential antipsychotic-like effects in rat behavioral models, which could have implications for the development of new treatments for psychiatric disorders (Kinney et al., 2005).
Material Science and Polymer Chemistry
In the field of material science and polymer chemistry, the reactivity of compounds structurally related to 4-cyano-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide has been harnessed for the development of new materials. A study demonstrated the use of phloretic acid, a phenolic compound with similarities to 4-cyano-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide, for enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation, leading to the synthesis of almost 100% bio-based benzoxazine end-capped molecules with potential applications in a wide range of fields (Trejo-Machin et al., 2017).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been known to interact with a variety of biological targets, suggesting a potential for diverse interactions .
Mode of Action
It’s known that the compound can be used as a key intermediate for subsequent transformations .
Biochemical Pathways
Similar compounds have been shown to have a wide range of pharmacological properties .
Pharmacokinetics
These include a relatively low molecular weight (435.472 Da), a moderate number of hydrogen bond acceptors (8) and donors (2), and a relatively low LogP value (1.06), which suggests it may have a good balance of hydrophilic and lipophilic properties .
Result of Action
Similar compounds have been shown to have a wide range of biological activities .
Action Environment
Similar compounds have been shown to be stable under a variety of conditions .
properties
IUPAC Name |
4-cyano-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c17-11-12-1-3-14(4-2-12)16(20)18-8-5-15(19)13-6-9-21-10-7-13/h1-4,13,15,19H,5-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMIANDXZKTCDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNC(=O)C2=CC=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2988423.png)




![N-(2,6-dimethylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2988430.png)





![4-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzoic acid](/img/structure/B2988443.png)

![1'-((4-Fluoro-2-methylphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2988445.png)